2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)acetamide
Description
The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)acetamide (hereafter referred to as Compound A) features a 1,4-benzothiazine core fused with a ketone group at position 3 and an acetamide side chain substituted at position 2. The N-phenyl group is further modified with a phenoxy substituent at the para position (Figure 1). This structural framework is associated with diverse biological activities, including antifungal, antibacterial, and enzyme-modulating properties .
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-21(14-20-22(26)24-18-8-4-5-9-19(18)28-20)23-15-10-12-17(13-11-15)27-16-6-2-1-3-7-16/h1-13,20H,14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZYZCIICKDLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminobenzenethiol with α-haloketones under acidic or basic conditions.
Acylation Reaction: The benzothiazine intermediate is then acylated with 4-phenoxyphenylacetyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazine ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for anticancer drug development due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.
Pathway Modulation: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
The biological and physicochemical properties of 1,4-benzothiazine derivatives are heavily influenced by substituents on the phenyl ring of the acetamide moiety. Key analogs and their substituent effects are summarized below:
Antifungal Activity and Structure-Activity Relationships (SAR)
A 3D-QSAR study on 1,4-benzothiazine derivatives revealed that steric bulk at the para position of the phenyl ring correlates with antifungal potency . For example:
- Compound A (phenoxy substituent) showed IC₅₀ = 1.2 µM against Candida albicans, outperforming the 4-chlorophenyl analog (IC₅₀ = 5.8 µM) .
- The trifluoromethyl analog exhibited reduced activity (IC₅₀ = 8.4 µM), likely due to excessive hydrophobicity disrupting target binding .
Table 2: Antifungal Activity of Selected Analogs
| Compound | Substituent | IC₅₀ (µM) vs C. albicans | logP |
|---|---|---|---|
| Compound A | 4-Phenoxyphenyl | 1.2 | 2.8 |
| 4-Chlorophenyl analog | 4-Chloro | 5.8 | 3.1 |
| 4-Trifluoromethyl analog | 4-CF₃ | 8.4 | 3.6 |
| 4-Methylbenzyl analog | 4-Methylbenzyl | 12.3 | 3.2 |
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: Crystal structures of related compounds (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide) reveal N–H···O and C–H···O interactions that stabilize molecular packing . Compound A’s phenoxy group may participate in π-π stacking, enhancing crystal lattice stability.
- Solubility: The phenoxy group balances hydrophobicity, giving Compound A moderate aqueous solubility (0.8 mg/mL) compared to the insoluble trifluoromethyl analog (<0.1 mg/mL) .
Biological Activity
The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(4-phenoxyphenyl)acetamide is part of a class of benzothiazine derivatives known for their diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . The compound features a benzothiazine core, which is associated with various biological effects. The presence of the phenoxyphenyl group enhances its potential therapeutic applications.
Antibacterial Activity
Research indicates that compounds with the benzothiazine nucleus exhibit significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against several human cancer cell lines. Studies have demonstrated that it can induce apoptosis and inhibit cell proliferation through various pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 10 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (breast) | 15 | Cell cycle arrest and apoptosis |
Case Study: In a study by Gupta et al. (1993), derivatives of benzothiazine were shown to exhibit cytotoxic effects on cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.
Pharmacological Applications
The compound's pharmacological profile suggests potential applications beyond antibacterial and anticancer activities:
- Anti-inflammatory Properties: Some derivatives have shown efficacy in reducing inflammation markers in animal models.
- Antiallergic Effects: Compounds in this class have been investigated for their ability to mitigate allergic responses.
- Vasorelaxant Activity: Certain analogs have demonstrated the capacity to relax blood vessels, indicating potential use in treating hypertension.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
